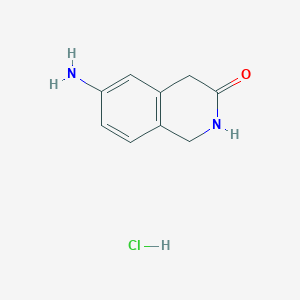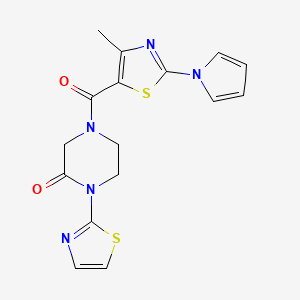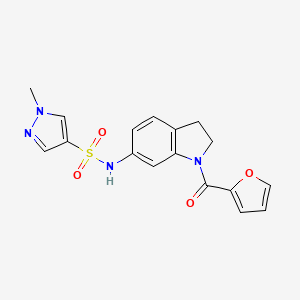
6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride is a chemical compound that has been studied for its potential use in the treatment of Alzheimer’s disease . The compound is based on the molecular skeleton of 6-amino-1,2-dihydroisoquinolin-3(4H)-one .
Synthesis Analysis
The synthesis of 6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride and its derivatives has been described in the literature . The design of these compounds was based on the molecular skeleton of 6-amino-1,2-dihydroisoquinolin-3(4H)-one, which was generated from the 3D structures of compound (+)-(S)-dihydro-ar-tumerone and (−)-gallocatechin gallate .Molecular Structure Analysis
The molecular structure of 6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride is based on the molecular skeleton of 6-amino-1,2-dihydroisoquinolin-3(4H)-one . This structure was generated from the 3D structures of compound (+)-(S)-dihydro-ar-tumerone and (−)-gallocatechin gallate .Aplicaciones Científicas De Investigación
Quinoline-Pyrimidine Hybrid Compounds Research
Some novel 2-amino-6-aryl-4-(4′-hydroxy-N-methylquinolin-2′-on-3′-yl)pyrimidines have been synthesized from 3-acetyl-4-hydroxy-N-methylquinolin-2-one. These compounds showed significant in vitro cytotoxic activity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines. This study underlines the potential of these compounds in cancer research, highlighting their cytotoxic effects and drug-likeness behavior based on ADMET properties (Toan, Thanh, Truong, & Van, 2020).
Synthesis of Dihydroisoquinolines
A novel method for the synthesis of 3,4-dihydroisoquinolines (DHIQs) via a C(sp3)-H activation/electrocyclization strategy has been developed, emphasizing the synthetic and strategic importance of DHIQs as precursors to both isoquinolines and tetrahydroisoquinolines. This method offers a new approach to introducing broader structural diversity onto the DHIQ motif, significantly impacting chemical synthesis within medicinal chemistry (Chaumontet, Piccardi, & Baudoin, 2009).
3,4-Dihydroisoquinoline Derivatives as Coronary Circulation Agents
Research on 1,4-Dihydro-2H-isoquinoline derivatives has shown their effectiveness in the coronary circulation, particularly through their anti-arrhythmic action. This research supports the use of these compounds in treating heart rhythm disorders, offering insights into the development of novel cardiovascular drugs (Wienecke, Fink, & Sagerer, 2005).
Electrochemical Study of Hydroxychloroquine
An electrochemical study focused on the reduction of Hydroxychloroquine, a compound related to 6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride, has been conducted to develop methods for its determination in pharmaceutical tablets. This research is crucial for ensuring the safe and effective use of the drug, highlighting its importance in pharmacology and toxicology (Arguelho, Andrade, & Stradiotto, 2003).
Hydrogen Chloride Treatment of Quinolinic Aminoxyls
The treatment of quinolinic aminoxyls with hydrogen chloride, forming chlorinated amines, sheds light on the chemical transformations of dihydroquinoline derivatives. This research contributes to understanding the chemical behavior of quinolinic compounds, with potential applications in materials science and organic chemistry (Cardellini et al., 1994).
Mecanismo De Acción
Target of Action
The compound 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride primarily targets Acetylcholinesterase (AChE) and β-Secretase (BACE 1) . These enzymes play crucial roles in the progression of Alzheimer’s disease (AD). AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine (ACh), while BACE 1 is responsible for the production of amyloid-β peptides, which accumulate abnormally in AD.
Mode of Action
This compound acts as a dual inhibitor of AChE and BACE 1 . By inhibiting these enzymes, it interferes with the breakdown of acetylcholine and the production of amyloid-β peptides. This dual inhibition approach can potentially slow down the progression of AD.
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. This can help alleviate the cognitive symptoms of AD. On the other hand, the inhibition of BACE 1 can reduce the production of amyloid-β peptides, thereby slowing down the formation of amyloid plaques, a hallmark of AD .
Result of Action
The compound’s action results in enhanced cholinergic transmission and reduced amyloid plaque formation, which can potentially slow down the progression of AD and alleviate its symptoms . Furthermore, it also exhibits hydrogen peroxide scavenging activity, which could help to reduce the reactive oxygen species (ROS) in the brain of AD patients .
Direcciones Futuras
The study of 6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride and its derivatives as potential treatments for Alzheimer’s disease is a promising area of research . The multitarget-directed ligand (MTDL) approach has been increasingly investigated by many researchers, which have designed a lot of various compounds aiming to different targets by making use of this approach . This approach could lead to the development of more effective treatments for Alzheimer’s disease in the future.
Propiedades
IUPAC Name |
6-amino-2,4-dihydro-1H-isoquinolin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-8-2-1-6-5-11-9(12)4-7(6)3-8;/h1-3H,4-5,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXKJCBZZNSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2923294.png)
![1-({3-Ethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}sulfonyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2923297.png)
![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2923298.png)

![1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2923301.png)


![N-[4-[4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]phenyl]phenyl]-9,10-dioxoanthracene-1-sulfonamide](/img/structure/B2923305.png)